Home > Products > Screening Compounds P4384 > 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one
5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one -

5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one

Catalog Number: EVT-8038924
CAS Number:
Molecular Formula: C5H10N2O2
Molecular Weight: 130.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one is a chemical compound characterized by its unique oxazolidinone structure, which plays a significant role in various biochemical applications. This compound is often encountered in the synthesis of pharmaceuticals and other biologically active molecules. Its hydrochloride salt form is commonly utilized in research and industrial applications due to its enhanced solubility and stability.

Source

The compound can be synthesized from various precursors through cyclization reactions. Notably, it has been featured in studies exploring its potential as a building block for more complex chemical entities, particularly in medicinal chemistry .

Classification

5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This classification is significant due to the biological activities associated with oxazolidinones, particularly their antibacterial properties.

Synthesis Analysis

Methods

The synthesis of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one typically involves the cyclization of an amino alcohol with a carbonyl compound. This process may utilize various catalysts and requires precise control over reaction conditions to ensure high yields and purity.

  1. Amino Alcohol Reaction: The reaction begins with an amino alcohol that undergoes condensation with a carbonyl compound.
  2. Cyclization: Following the condensation, cyclization occurs to form the oxazolidinone ring structure.
  3. Optimization: Techniques such as continuous flow reactors may be employed in industrial settings to optimize yield and minimize costs .

Technical Details

The synthesis often requires specific solvents and temperatures, along with monitoring of pressure conditions to facilitate effective cyclization. For example, the use of dichloromethane as a solvent has been reported in various protocols .

Molecular Structure Analysis

Structure

The molecular structure of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one features a five-membered ring containing one nitrogen atom and one oxygen atom, which contributes to its unique properties. The presence of an amino group enhances its reactivity and potential for biological interaction.

Data

  • Molecular Formula: C6_6H10_10N2_2O2_2
  • Molecular Weight: Approximately 142.16 g/mol
  • Structural Characteristics: The oxazolidinone ring confers stability and influences the compound's interaction with biological targets .
Chemical Reactions Analysis

Reactions

5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one can participate in several types of chemical reactions:

  1. Oxidation: This can introduce additional functional groups or modify existing ones.
  2. Reduction: Reduction reactions may involve removing oxygen atoms or reducing double bonds.
  3. Substitution: Substitution reactions involve replacing one functional group with another using specific reagents .

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate
  • Reducing Agents: Lithium aluminum hydride
  • Nucleophiles: Various organic nucleophiles for substitution reactions.

The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the desired transformations .

Mechanism of Action

The mechanism of action for 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets within biological systems. This compound may inhibit certain enzymes or interact with proteins, thereby modulating their activity.

Process

The interactions can lead to alterations in biochemical pathways, which are crucial for therapeutic effects. For instance, its potential as an antibacterial agent is attributed to its ability to interfere with bacterial protein synthesis .

Physical and Chemical Properties Analysis

Physical Properties

5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one is typically a white crystalline solid at room temperature. Its hydrochloride form is more soluble in water, making it easier to handle in laboratory settings.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in water (especially as hydrochloride)
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases.

These properties make it suitable for various applications in both research and industry .

Applications

5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one has several important applications:

  1. Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  2. Biological Research: Used in studies involving enzyme inhibition and protein interactions.
  3. Industrial Applications: Employed in the production of polymers and materials that require specific properties due to its unique structural features .
Oxazolidinone Scaffold in Modern Antimicrobial Research

Historical Evolution of Oxazolidinone-Based Therapeutics

The oxazolidinone class represents one of the most significant breakthroughs in synthetic antibacterial chemotherapy developed in the late 20th century. This fully synthetic class emerged specifically to address the growing crisis of multidrug-resistant Gram-positive pathogens. The foundational work began at DuPont in the 1980s with the discovery of early lead compounds DuP-105 and DuP-721, characterized by the novel 3-aryl-2-oxazolidinone core structure [3]. These prototypes demonstrated promising in vitro activity but faced developmental challenges due to toxicity concerns. The pivotal transition occurred when Pharmacia & Upjohn (now Pfizer) initiated an intensive medicinal chemistry campaign, leading to the landmark development of linezolid (ZYVOX®). Approved by the FDA in 2000, linezolid became the first commercially available oxazolidinone antibiotic, establishing a new mechanistic paradigm by inhibiting bacterial protein synthesis through binding to the 23S rRNA of the 50S ribosomal subunit's peptidyl transferase center (PTC), specifically preventing the formation of the 70S initiation complex [1] [5] [7].

Linezolid's clinical success against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP) validated the oxazolidinone scaffold. However, the emergence of linezolid-resistant strains (e.g., mediated by the cfr gene encoding rRNA methyltransferase) and long-term toxicity concerns (e.g., myelosuppression, monoamine oxidase inhibition) spurred efforts toward next-generation derivatives [1] [2]. This drove the development of tedizolid phosphate (Sivextro®), approved in 2014. Tedizolid features a modified C-ring (6-aryl substituent with a hydroxymethyl group and a D-ring tetrazole) and demonstrates 4-8 fold greater potency than linezolid against many Gram-positive pathogens, including some linezolid-resistant strains, attributed to tighter ribosomal binding and enhanced penetration [1] [5].

Concurrently, research expanded globally. Contezolid (MRX-I) was developed in China (approved 2021) specifically to mitigate the hematological toxicity associated with linezolid. Its structure incorporates a morpholine-containing C-ring and exhibits comparable efficacy with a potentially improved safety profile [5]. The pipeline continues to evolve with candidates targeting niche applications: cadazolid (combining oxazolidinone with quinolone moieties) showed promise for Clostridium difficile infection but faced setbacks in Phase III trials [5]; delpazolid (LCB01-0371), sutezolid (PNU-100480), and TBI-223 represent promising candidates primarily targeting multidrug-resistant tuberculosis (MDR-TB), leveraging the scaffold's potent activity against Mycobacterium tuberculosis [3] [5]. Radezolid (RX-1741), a biaryloxazolidinone, demonstrated broader spectrum activity, including against key community-acquired pneumonia pathogens like Haemophilus influenzae and Moraxella catarrhalis, although its development status remains uncertain [2] [5].

Table 1: Key Milestones in Oxazolidinone-Based Therapeutic Development

Compound NameKey Structural FeaturesDevelopment Status/YearPrimary Therapeutic TargetKey Advantages
DuP-721Early prototype N-aryl oxazolidinonePreclinical (1987)Broad Gram-positiveProof of concept
LinezolidFluorinated B-ring, acetamide C-5 side chainApproved (2000)MDR Gram-positives (MRSA, VRE)First-in-class, oral/IV
TedizolidHydroxymethyl D-ring, phosphate prodrugApproved (2014)ABSSSI (MRSA, Streptococci)Improved potency, once-daily dosing
ContezolidMorpholine-containing C-ringApproved in China (2021)MDR Gram-positivesReduced hematological toxicity
CadazolidOxazolidinone-quinolone hybridPhase III (discontinued?)Clostridium difficilePotent anti-CDI activity
DelpazolidPyridylpiperazine C-ringPhase II (TB)MDR-TBPromising TB activity
RadezolidBiaryl C-ringPhase II (halted?)CAP pathogens, Gram-positivesExtended spectrum (incl. some H. influenzae)
SutezolidThiomorpholine C-ringPhase IIb/III (TB)MDR-TBPotent early bactericidal activity

Role of 5-Aminomethyl Substitution in Bioactivity Optimization

The C5 position of the oxazolidinone core (Ring A) is a critical determinant of antibacterial potency, pharmacokinetic properties, and toxicity profiles. Extensive structure-activity relationship (SAR) studies reveal that substitutions at C5 profoundly influence ribosomal binding affinity, bacterial cell penetration, and susceptibility to resistance mechanisms. While the acetamidomethyl group in linezolid ((S)-N-acetyl-aminomethyl) is fundamental for binding via hydrogen bonding to the G2540 residue within the ribosomal P-site, modifications at this position offer significant opportunities for optimization [1] [6] [9].

The 5-(aminomethyl) substitution, as exemplified in compounds like 5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one and its derivatives, represents a strategically important structural motif distinct from linezolid's acetamide. The primary amine group (-NH₂) offers unique advantages and challenges:

  • Enhanced Hydrogen Bonding Potential: The free amine group provides a strong hydrogen bond donor capability, potentially enabling alternative or additional interactions within the ribosomal PTC compared to the acetamide carbonyl acceptor in linezolid. Molecular docking studies suggest the protonated amine can form salt bridges or strong hydrogen bonds with phosphate oxygens of rRNA nucleotides (e.g., U2585) located near the upper wall of the PTC [6] [9]. This alternative binding mode may contribute to maintaining activity against strains harboring certain ribosomal mutations affecting linezolid binding.
  • Modulation of Physicochemical Properties: The aminomethyl group significantly alters key physicochemical parameters compared to the acetamidomethyl group:
  • Increased Polarity and Reduced LogP: The free amine is more hydrophilic than the acetamide, generally leading to lower calculated logP values. This can influence passive diffusion across bacterial membranes [6].
  • Charge State: The amine is protonated (positively charged) at physiological pH (pKa typically ~9-10 for aliphatic amines), while linezolid's acetamide is neutral. This charge impacts interactions with the polyanionic bacterial ribosome and outer membrane components, potentially altering uptake kinetics [6].
  • Metabolic Vulnerability: Primary amines are susceptible to oxidative deamination (e.g., by monoamine oxidases) and conjugation reactions (e.g., acetylation). This can impact metabolic stability in vivo and requires careful consideration during optimization (e.g., introducing steric hindrance or using prodrugs) [1].
  • Impact on Antibacterial Spectrum and Potency: SAR studies demonstrate that modifications on the 5-aminomethyl group profoundly affect spectrum and MIC values. Early unsubstituted aminomethyl derivatives often showed reduced potency against standard Gram-positive panels compared to linezolid, primarily attributed to poorer cellular penetration due to high polarity [9]. However, strategic functionalization can restore or even enhance activity:
  • Acylation: Converting the amine to amides (e.g., acetyl, as in linezolid) or carbamates generally improves lipophilicity and potency against Gram-positive bacteria. Optimal chain length and branching are crucial [9].
  • Sulfonylation: Sulfonamide derivatives (e.g., compound 21d in recent pyridyl-oxazolidinone series) have shown potent activity (MIC 0.5-2 μg/mL against S. pneumoniae, S. aureus, E. faecalis) sometimes exceeding linezolid, potentially due to improved ribosomal binding or uptake [9].
  • Urea Formation: Di-substituted ureas attached to the aminomethyl nitrogen can offer a balance of polarity and H-bonding, contributing to activity and potentially reducing MAO inhibition liability [9].
  • Incorporation into Heterocycles: Constraining the amine within a ring system (e.g., piperazine, morpholine) attached via the aminomethyl nitrogen, as seen in contezolid and delpazolid, can optimize physicochemical properties, target engagement, and safety profiles [5].
  • Overcoming Gram-Negative Permeability Barriers: A major limitation of classical oxazolidinones is poor activity against Gram-negative bacteria, primarily due to the impermeable outer membrane and efflux pumps. Recent research strategically exploits the 5-aminomethyl group for modifications aimed at achieving Gram-negative activity. Key findings from accumulation/SAR studies in E. coli, P. aeruginosa, and A. baumannii strains [6] include:
  • Small, specific structural changes on the C5 side chain can dramatically alter accumulation.
  • Introducing positively charged groups (like the protonated aminomethyl) can facilitate self-promoted uptake across the outer membrane via displacement of divalent cations (Mg²⁺, Ca²⁺) stabilizing lipopolysaccharide (LPS), analogous to polymyxins or aminoglycosides [6].
  • Combining the aminomethyl with strategically chosen C-ring modifications (e.g., certain aryl, heteroaryl, or alkynyl groups) can minimize recognition by major efflux systems (e.g., AcrAB-TolC in E. coli, MexAB-OprM in P. aeruginosa). For instance, analogues 3e, 8d, and 8o identified in structure-uptake relationship studies exhibited promising activity across all three Gram-negative pathogens, a feat not achieved by linezolid [6]. This highlights the aminomethyl group's potential role in overcoming intrinsic resistance mechanisms when paired with optimal C-ring motifs.

Table 2: Impact of 5-Substituent Modifications on Oxazolidinone Properties and Activity

5-Substituent TypeRepresentative MotifKey Property ChangesImpact on BioactivityPotential Advantages/Limitations
Acetamidomethyl (Linezolid)-NHCOCH₃Moderate LogP, Neutral, H-bond acceptorPotent vs Gram-positives, Poor vs Gram-negativesEstablished efficacy, Resistance/toxicity issues
Aminomethyl (Unmodified)-NH₂ (Protonated -NH₃⁺)High Polarity (Low LogP), Positive ChargeReduced Gram-positive potency (poor penetration)High H-bond donor potential, Metabolic vulnerability
Acetylated Aminomethyl-NHCOCH₃Increased LogP vs -NH₂, NeutralRestored Gram-positive potencyStandard approach, Limited Gram-neg activity
Sulfonylated Aminomethyl (e.g., 21d)-NHSO₂RIncreased LogP, H-bond acceptors/donorsPotent Gram-positive (MICs 0.5-2 μg/mL)Improved ribosomal binding? Resistance stability?
Urea-functionalized-NHCONR₂Variable LogP, H-bond donors/acceptorsModerate to good Gram-positive activityPotential for reduced MAO inhibition, Prodrug options
Heterocycle-linked (e.g., Contezolid, Delpazolid)-N-Morpholine, -N-PyridylpiperazineModulated LogP/D, Charge, SizePotent Gram-positive, Some anti-TB/MRSAOptimized PK/PD, Reduced toxicity potential
Optimized Aminomethyl + C-ring (e.g., 3e, 8d)-NH-R + Specific C-ringBalanced LogP/D, Reduced effluxExtended Spectrum (incl. E. coli, P. aeruginosa, A. baumannii)Breakthrough Gram-negative activity, Novel mechanism retention

The exploration of 5-(aminomethyl) substitution remains a vibrant area of oxazolidinone research. Future directions focus on fine-tuning the substituent on the nitrogen atom to balance potent ribosomal binding, enhanced penetration (particularly into Gram-negatives), reduced susceptibility to resistance mechanisms (e.g., against Cfr methyltransferase), and improved safety margins (minimizing MAO inhibition, mitochondrial toxicity). Hybrid molecules linking the 5-aminomethyl group to other pharmacophores (e.g., siderophores for active transport in Gram-negatives) represent a particularly promising frontier [5] [6] [9]. The 5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one core thus serves not only as an intermediate in synthesizing more complex derivatives but also as a critical structural probe for understanding the SAR drivers for next-generation oxazolidinone antibiotics with broader spectrum and improved resistance profiles.

Properties

Product Name

5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one

IUPAC Name

5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

InChI

InChI=1S/C5H10N2O2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3,6H2,1H3

InChI Key

CTCJZEIJGYQHQH-UHFFFAOYSA-N

SMILES

CN1CC(OC1=O)CN

Canonical SMILES

CN1CC(OC1=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.